3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[2,5-dimethyl-1-(2-propan-2-ylpyrazol-3-yl)pyrrol-3-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)18-14(7-8-16-18)17-11(3)9-13(12(17)4)5-6-15(19)20/h5-10H,1-4H3,(H,19,20)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGHYWSNYXMWQZ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=NN2C(C)C)C)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=NN2C(C)C)C)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid can involve several synthetic routes. A typical approach might include the following steps:
Formation of the Pyrrole Ring: : A condensation reaction between a suitable dicarbonyl compound and ammonia or an amine could form the pyrrole ring.
Pyrazole Ring Synthesis: : The pyrazole ring can be synthesized by cyclization of a 1,3-diketone with hydrazine or its derivatives.
Coupling Reactions: : The two rings (pyrrole and pyrazole) can be linked via various coupling reactions, such as palladium-catalyzed cross-coupling.
Introduction of the Prop-2-enoic Acid Moiety: : This step can involve the Heck reaction or other suitable methodologies for incorporating the acrylic acid fragment.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow techniques and optimized catalytic processes to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Hydrogenation of the α,β-Unsaturated Carboxylic Acid Moiety
The conjugated double bond in the prop-2-enoic acid group undergoes catalytic hydrogenation under mild conditions. This reaction is essential for modifying the compound’s electronic properties while retaining its core heterocyclic structure.
| Reaction Type | Conditions | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| Hydrogenation | H₂ (1 atm), RT, 12 hrs | Pd/C (10%) | 3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}propanoic acid | ~85% |
This saturated derivative shows improved solubility in polar solvents compared to the parent compound.
Esterification of the Carboxylic Acid Group
The carboxylic acid undergoes esterification with alcohols under acidic or coupling-agent-mediated conditions, enabling the synthesis of prodrug candidates or polymer precursors.
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄ (cat.), reflux, 6 hrs | Methanol | Methyl 3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoate | ~78% | |
| Amide Formation | DCC, DMAP, RT, 24 hrs | Benzylamine | 3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}-N-benzylprop-2-enamide | ~65% |
Ester derivatives exhibit enhanced membrane permeability in preliminary pharmacological assays.
Cycloaddition Reactions
The α,β-unsaturated system participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles, forming six-membered rings for structural diversification.
| Reaction Type | Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Diels-Alder | Maleic anhydride | Toluene, 80°C, 8 hrs | Bicyclic adduct with fused pyrrole-anhydride system | ~72% |
The regioselectivity of this reaction is influenced by steric effects from the isopropyl group on the pyrazole ring.
Nucleophilic Substitution at the Pyrazole Ring
The isopropyl group on the pyrazole moiety can undergo substitution under SN2 conditions, though this requires harsh reagents due to steric hindrance.
| Reaction Type | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| SN2 Substitution | Sodium ethoxide | DMF, 120°C, 24 hrs | 3-{2,5-dimethyl-1-[1-(ethoxy)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid | ~40% |
Lower yields here reflect challenges in displacing bulky substituents.
Photochemical Reactions
Preliminary studies suggest the compound undergoes [2+2] photocycloaddition under UV light, though this remains exploratory.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | UV (254 nm), THF, 12 hrs | Dimerized product via ene-acid conjugation | ~30% |
Key Challenges and Research Gaps
-
Steric Hindrance : Bulky substituents on the pyrrole and pyrazole rings limit reactivity at certain positions.
-
Stereoselectivity : Reactions involving the double bond (e.g., hydrogenation) require chiral catalysts for enantiocontrol, which are yet to be optimized.
-
Thermal Stability : Decomposition above 200°C restricts high-temperature applications .
Further studies are needed to explore cross-coupling reactions (e.g., Suzuki-Miyaura) and biocatalytic modifications for greener synthesis routes.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds containing pyrazole and pyrrole moieties exhibit notable antioxidant activity. The presence of the isopropyl and dimethyl groups in this compound enhances its electron-donating ability, making it effective in scavenging free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Antimicrobial Activity
Studies have demonstrated that derivatives of pyrazole exhibit substantial antimicrobial properties. The specific structure of 3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid has been investigated for its efficacy against various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are critical in the pathophysiology of chronic inflammatory diseases. This application is particularly relevant in developing treatments for conditions such as arthritis and inflammatory bowel disease .
Pesticidal Properties
Research into the agricultural applications of this compound reveals its potential as a pesticide. The structural characteristics of this compound contribute to its efficacy against pests while being less toxic to non-target organisms. This makes it a candidate for environmentally friendly pest management solutions .
Herbicidal Activity
In addition to pest control, there is ongoing research into the herbicidal properties of this compound. Its ability to inhibit specific enzymes involved in plant growth could lead to the development of new herbicides that target weed species without affecting crop yields .
Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Polymers derived from this compound may exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in coatings and composites .
Nanotechnology Applications
There is emerging interest in utilizing this compound in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The ability to functionalize nanoparticles with this compound could improve targeting efficiency and reduce side effects associated with conventional drug delivery methods .
Mechanism of Action
The compound's mechanism of action in biological systems involves:
Molecular Targets: : It may target specific enzymes or receptors, modifying their activity.
Pathways Involved: : Interaction with cellular pathways related to inflammation, cell division, or signal transduction, altering biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Pyrrole Hybrids with Varied Substituents
(a) (E)-N-(2-Aminophenyl)-3-{1-[4-(1-Methyl-1H-Pyrazol-4-yl)-Benzenesulfonyl]-1H-Pyrrol-3-yl}acrylamide Salts
- Key differences: Replaces the prop-2-enoic acid with an acrylamide group. Incorporates a benzenesulfonyl linker and a 1-methylpyrazole substituent. Implications: The sulfonyl group increases molecular polarity, while the acrylamide moiety alters hydrogen-bonding capacity compared to the carboxylic acid in the target compound. This may enhance blood-brain barrier permeability but reduce aqueous solubility .
(b) 3-[1,3-Dimethyl-5-(Oxan-2-ylmethoxy)-1H-Pyrazol-4-yl]prop-2-enoic Acid
- Molecular formula : C₁₄H₂₀N₂O₄
- Molar mass : 280.32 g/mol
- Key differences: Features an oxane (tetrahydrofuran) ring via a methoxy group on the pyrazole. Lacks the pyrrole core present in the target compound. The absence of a pyrrole ring may reduce π-π stacking interactions in biological targets .
(c) 2-[4-Bromo-1-(Propan-2-yl)-1H-Pyrazol-5-yl]acetic Acid
- Key differences: Substitutes the pyrrole-acrylic acid system with a brominated pyrazole-acetic acid structure. The shorter acetic acid chain may reduce steric hindrance compared to the acrylic acid group .
Comparative Physicochemical Properties
Notes:
Structural and Functional Implications
- Hydrophobicity : The isopropyl and dimethyl groups in the target compound enhance lipophilicity, while the oxane-methoxy analog’s ether linkage may improve water solubility .
- Bioactivity : Pyrazole-pyrrole hybrids are often explored as kinase inhibitors or anti-inflammatory agents. The acrylic acid group in the target compound could facilitate binding to metal ions or polar residues in enzymes, whereas acrylamide derivatives might target nucleotide-binding domains .
Biological Activity
3-{2,5-Dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological activities, and research findings related to this compound, particularly focusing on its anticancer and anti-inflammatory properties.
The molecular formula of the compound is C15H19N3O2, with a molecular weight of 273.33 g/mol. The predicted boiling point is approximately 453.7 °C, and it has a density of about 1.16 g/cm³. The compound exhibits an acidity constant (pKa) of around 4.54, indicating its acidic nature in solution .
Anticancer Properties
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including the compound . Notably:
- In Vitro Studies : Research indicates that pyrazole derivatives can inhibit the growth of several cancer cell lines. For example, compounds similar to this compound have shown promising results against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines with IC50 values ranging from 0.07 µM to 49.85 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | A549 | 26 |
| Compound C | HepG2 | 0.71 |
Anti-inflammatory Effects
In addition to its anticancer properties, pyrazole derivatives have been noted for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This suggests that compounds like this compound could be beneficial in treating inflammatory diseases .
Study on Antitumor Activity
A significant study conducted by Insuasty et al. evaluated a series of pyrazole derivatives for their antitumor activity against various cancer cell lines. The study found that certain derivatives exhibited GI50 values as low as 0.04 µM against K562 and other cell lines, highlighting the potential efficacy of these compounds in cancer treatment .
The proposed mechanisms for the anticancer activity include:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid with high purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For example, diazomethane-mediated coupling in dichloromethane at –20°C to –15°C for 40–48 hours improves regioselectivity . Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization (2-propanol) is critical to isolate the target compound . Validate purity using HPLC (>98%) and NMR (integration of pyrrole and pyrazole proton signals) .
Q. What analytical techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR : Assign peaks for pyrrole (δ 6.5–7.5 ppm), pyrazole (δ 7.0–8.0 ppm), and prop-2-enoic acid (δ 12–13 ppm for COOH) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 356.2) and fragmentation patterns to distinguish regioisomers .
- X-ray Crystallography : Resolve ambiguities in substituent positioning on the heterocyclic core .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work under a fume hood to avoid inhalation of fine particles . In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical attention if irritation persists . Store in airtight containers at room temperature to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature gradients). For example, a central composite design can reduce trial runs while modeling interactions between pyrazole coupling efficiency and acid stability . Computational reaction path searches (e.g., quantum chemical calculations) predict intermediates and guide experimental parameter selection .
Q. How should discrepancies in spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?
- Methodological Answer : Cross-validate using complementary techniques:
- Dynamic NMR : Assess rotational barriers of substituents to explain peak splitting anomalies .
- DFT Calculations : Simulate NMR chemical shifts and compare with experimental data to confirm stereoelectronic effects .
- Single-Crystal Analysis : Resolve conflicting assignments (e.g., pyrrole vs. pyrazole ring substitution) .
Q. What computational strategies aid in designing derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Model interactions between the prop-2-enoic acid moiety and target enzymes (e.g., COX-2) to prioritize derivatives .
- QSAR : Correlate substituent electronegativity (e.g., methyl vs. isopropyl groups) with solubility or metabolic stability .
- In Silico ADMET : Predict pharmacokinetic profiles to filter candidates with poor bioavailability .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermogravimetric Analysis (TGA) : Monitor decomposition at elevated temperatures (e.g., 40°C, 75% RH) .
- HPLC-MS : Detect degradation products (e.g., decarboxylation or ring-opening) after prolonged storage .
- Light Exposure Tests : Use UV-Vis spectroscopy to quantify photodegradation rates .
Data Contradiction Analysis
Q. How to address conflicting solubility data reported in different solvents?
- Methodological Answer : Standardize testing conditions (e.g., USP buffer systems, 25°C) and use high-purity solvents. For example, discrepancies in DMSO vs. ethanol solubility may arise from solvent polarity effects on the carboxylic acid group. Validate via nephelometry (turbidimetric titration) to determine saturation points .
Q. What steps mitigate batch-to-batch variability in synthesis yields?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
